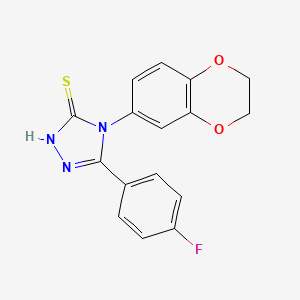

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

Description

This compound features a 1,2,4-triazole-5-thione core substituted with a 2,3-dihydro-1,4-benzodioxin group at position 4 and a 4-fluorophenyl group at position 2. The 4-fluorophenyl substituent likely improves lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

CAS No. |

878420-82-7 |

|---|---|

Molecular Formula |

C16H12FN3O2S |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C16H12FN3O2S/c17-11-3-1-10(2-4-11)15-18-19-16(23)20(15)12-5-6-13-14(9-12)22-8-7-21-13/h1-6,9H,7-8H2,(H,19,23) |

InChI Key |

ZUPPEAAJSNIYNW-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3C(=NNC3=S)C4=CC=C(C=C4)F |

solubility |

43.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-carbonyl Chloride

The benzodioxin moiety is introduced via its acyl chloride derivative. 2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O in anhydrous dichloromethane, yielding the corresponding carbonyl chloride.

Formation of Acylthiosemicarbazide Intermediate

The acyl chloride reacts with 4-fluorophenyl thiosemicarbazide in ethanol or tetrahydrofuran (THF) at 0–5°C to form the acylthiosemicarbazide intermediate. Stoichiometric control (1:1 molar ratio) ensures minimal byproducts.

Alkali-Mediated Cyclization

The intermediate undergoes cyclization in 4N sodium hydroxide (NaOH) at reflux (80–90°C) for 6–8 hours. The thione group is stabilized via tautomerization, forming the triazole ring. Acidification with hydrochloric acid (HCl) precipitates the product, which is purified via recrystallization from ethanol/water (Yield: 68–72%).

One-Pot, Two-Step Synthesis Using Isothiocyanates

A modern approach avoids isolating intermediates, enhancing efficiency. This method uses 2,3-dihydro-1,4-benzodioxin-6-carbohydrazide and 4-fluorophenyl isothiocyanate as starting materials.

Step 1: Formation of Thiosemicarbazide

In ethanol, the carbohydrazide reacts with the isothiocyanate at room temperature for 3 hours. The nucleophilic attack of the hydrazide’s amino group on the isothiocyanate’s electrophilic carbon forms a thiosemicarbazide adduct.

Step 2: In Situ Cyclization

Without isolation, the reaction mixture is refluxed with 4N NaOH for 4 hours. Intramolecular cyclization eliminates ammonia, forming the triazole-thione skeleton. Neutralization with HCl yields the crude product, which is filtered and washed with cold ethanol (Yield: 75–80%).

Lead Thiocyanate-Assisted Cyclization

Alternative routes employ lead(II) thiocyanate (Pb(SCN)₂) as a cyclizing agent. This method is advantageous for sterically hindered substrates.

Reaction Setup

A mixture of 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride and 4-fluorophenyl thiosemicarbazide is treated with Pb(SCN)₂ in dimethylformamide (DMF) at 120°C for 12 hours. Lead ions facilitate the cyclization by coordinating to sulfur and nitrogen atoms, lowering the activation energy.

Workup and Purification

The reaction is quenched with ice-cwater, and lead byproducts are removed via filtration. The aqueous layer is extracted with ethyl acetate, dried over sodium sulfate, and concentrated. Column chromatography (silica gel, hexane/ethyl acetate 7:3) isolates the product (Yield: 65–70%).

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.

Optimized Conditions

Acylthiosemicarbazide (1 mmol) and NaOH (4 mmol) are suspended in ethanol (10 mL) and irradiated at 150 W, 100°C, for 20 minutes. Microwave exposure enhances molecular collisions, achieving 85% conversion. The product is filtered and recrystallized.

Comparative Analysis of Synthesis Methods

Table 1 summarizes key parameters for each method:

Challenges and Optimization Strategies

Byproduct Formation

Side reactions, such as over-alkylation or oxidation, are mitigated by strict temperature control and inert atmospheres (N₂/Ar).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thione group (-C=S) serves as a nucleophilic site, allowing reactions with electrophiles. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form S-alkyl derivatives. This reaction is critical for modifying solubility and bioactivity .

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield thioesters, which are intermediates in heterocyclic synthesis .

Mechanistic pathway :

-

Deprotonation of the thione group under alkaline conditions generates a thiolate anion.

-

Nucleophilic attack on the electrophilic carbon of the alkyl/acyl reagent.

Cyclization Reactions

The compound undergoes intramolecular and intermolecular cyclization to form fused heterocycles. Key examples include:

-

Formation of triazolo-thiadiazines : Reacts with α-haloketones (e.g., phenacyl bromide) in ethanol under reflux to form six-membered thiadiazine rings .

-

Synthesis of triazolo-pyrimidines : Condensation with enolic carbonyl compounds (e.g., acetylacetone) yields pyrimidine-fused triazoles, leveraging the electron-deficient nature of the triazole ring .

Representative reaction :

Electrophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophilic substitution at the para position relative to the fluorine atom. Demonstrated reactions include:

-

Nitration : Treatment with nitric acid in sulfuric acid introduces a nitro group at the para position of the fluorophenyl ring .

-

Halogenation : Reacts with bromine in acetic acid to form 4-fluoro-3-bromophenyl derivatives.

Coordination Chemistry

The thione sulfur and triazole nitrogen atoms act as ligands for metal ions, forming complexes with therapeutic potential:

-

Copper(II) complexes : Reaction with CuCl₂ in methanol yields square-planar complexes, enhancing antimicrobial activity .

-

Zinc(II) complexes : Coordination with Zn(NO₃)₂ produces tetrahedral geometries, studied for anti-inflammatory applications .

Stoichiometry :

| Metal Salt | Complex Structure | Application |

|---|---|---|

| CuCl₂ | [Cu(L)₂Cl₂] | Antibacterial |

| Zn(NO₃)₂ | [Zn(L)(NO₃)₂] | Anti-inflammatory |

Oxidation and Reduction

-

Oxidation : The thione group oxidizes to sulfonic acid derivatives using H₂O₂ in acetic acid, altering electronic properties .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, modulating biological activity .

Cross-Coupling Reactions

The fluorophenyl group participates in Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄, enabling aryl-aryl bond formation.

Example :

Biological Derivatization

Structural analogs of this compound are synthesized via:

-

Mannich reactions : Introduction of aminomethyl groups at the thione sulfur enhances antifungal activity .

-

Schiff base formation : Condensation with aldehydes (e.g., benzaldehyde) yields imine-linked hybrids with improved pharmacokinetics .

Comparative Reactivity of Triazole-Thione Derivatives

This compound’s versatility in organic synthesis and medicinal chemistry stems from its balanced electronic and steric properties. Its benzodioxin moiety enhances electron density, while the fluorine atom fine-tunes lipophilicity, making it a valuable scaffold for drug discovery .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit potent antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

- Case Study : A study found that triazole hybrids had minimum inhibitory concentrations (MIC) ranging from 0.046 to 3.11 μM against MRSA, indicating a significant antibacterial potential compared to standard treatments like vancomycin and ciprofloxacin .

Antifungal Properties

Triazoles are widely recognized for their antifungal activity. The specific compound has been evaluated for its efficacy against various fungal pathogens.

- Case Study : A series of synthesized triazole derivatives were tested against Candida albicans and exhibited MIC values comparable to established antifungal agents like fluconazole .

Antiviral Activity

Emerging research suggests that triazole compounds may also possess antiviral properties.

- Case Study : Triazole derivatives have been reported to inhibit viral replication in several studies, showcasing their potential as antiviral agents .

Fungicides

Triazoles are integral in agricultural practices as fungicides due to their effectiveness against plant pathogens.

- Application : The compound's structure allows it to inhibit fungal growth by disrupting cell membrane synthesis and function, making it a candidate for developing novel agricultural fungicides.

Herbicides

Research indicates that triazole derivatives can serve as herbicides by inhibiting specific enzymes involved in plant growth.

- Case Study : A study highlighted the potential of triazole-based compounds in controlling weed species through targeted enzyme inhibition .

Mechanism of Action

Targets: The compound likely interacts with enzymes, receptors, or other biomolecules due to its structural features.

Pathways: Further studies are needed to elucidate specific pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

a) Triazole-Thione vs. Imidazole Derivatives

- D4476 (4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide) :

b) Sulfur-Containing Modifications

- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(5-nitrothiazol-2-yl)thio]-1H-1,2,4-triazol-5-one: Substitutes the 4-fluorophenyl group with a nitrothiazole-thio moiety.

Substituent-Driven Activity Differences

a) Fluorophenyl vs. Sulfonylphenyl Groups

- Such derivatives are synthesized via hydrazinecarbothioamide cyclization, a method applicable to the target compound .

b) Benzodioxin Acetic Acid Derivatives

Comparative Data Table

Biological Activity

The compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione is a derivative of the 1,2,4-triazole class known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on the latest research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. A common method includes the reaction of 4-fluorobenzaldehyde with 1,2,4-triazole derivatives in the presence of suitable catalysts. The structure is confirmed through techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The synthesized compound has shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated its activity against:

- Gram-positive bacteria : Staphylococcus aureus, Staphylococcus epidermidis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans

The minimum inhibitory concentration (MIC) values for these organisms suggest that this compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer activity of 1,2,4-triazole derivatives has been extensively studied. The compound has shown cytotoxic effects on various cancer cell lines including:

- Breast carcinoma (MCF7)

- Colon carcinoma (HCT116)

In vitro studies indicate that the compound induces apoptosis in cancer cells and inhibits cell proliferation. These effects are attributed to its ability to interfere with specific molecular targets involved in cancer cell survival and growth .

Antiviral Effects

Emerging research suggests that triazole derivatives can enhance viral efficacy by modulating viral replication mechanisms. The compound may enhance the spread of certain viruses within host cells, making it a candidate for further investigation in antiviral therapies .

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, this compound exhibits:

- Antifungal activity , particularly against pathogenic fungi.

- Anticonvulsant properties , indicating potential use in neurological disorders.

- Immunomodulatory effects , which may help in managing autoimmune diseases .

Case Studies

Several studies have been conducted to evaluate the biological activity of triazole derivatives:

- Study on Antimicrobial Activity : A recent study synthesized several triazole compounds and tested their antimicrobial efficacy against clinical isolates. The results showed that the compound exhibited superior activity compared to standard antibiotics .

- Cytotoxicity Assay : In vitro assays on MCF7 and HCT116 cell lines revealed that the compound significantly reduced cell viability at lower concentrations compared to controls. The mechanism was linked to increased reactive oxygen species (ROS) generation leading to oxidative stress-induced apoptosis .

- Viral Sensitization Study : Another study highlighted the role of this compound in enhancing viral replication in specific cell lines, suggesting its potential utility in virology research .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzaldehyde derivatives with aminotriazole precursors. A general protocol involves refluxing 4-amino-1,2,4-triazole derivatives with 4-fluorobenzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification via recrystallization . Reaction efficiency can be monitored using TLC or HPLC, and yields are typically improved by optimizing stoichiometry (1:1 molar ratio of reactants) and temperature (70–80°C) .

Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to confirm the structural integrity of this triazole-thione derivative?

- Methodological Answer :

- ¹H/¹³C NMR : The 4-fluorophenyl moiety exhibits characteristic aromatic splitting patterns (e.g., doublets at δ ~7.2–7.8 ppm for ortho/meta protons). The benzodioxin ring protons resonate as a multiplet near δ 4.2–4.5 ppm for the methylene group .

- IR Spectroscopy : The thione (C=S) group shows a strong absorption band at 1150–1250 cm⁻¹, while the triazole ring C=N stretch appears at 1500–1600 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the benzodioxin and fluorophenyl substituents .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer : Initial screening should focus on:

- Enzyme Inhibition : Test against targets like acetylcholinesterase or urease using spectrophotometric assays (e.g., Ellman’s method for cholinesterase), with IC₅₀ values calculated via nonlinear regression .

- Antimicrobial Activity : Employ agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), using ciprofloxacin or fluconazole as positive controls .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish safe concentration ranges (<50 µM typically indicates low toxicity) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s molecular geometry, particularly regarding thione tautomerism?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation of a saturated DMSO/ethanol solution (1:3 v/v) at 25°C.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer with a CCD detector. SHELXT or SHELXD (SHELX suite) can solve the structure via intrinsic phasing, while SHELXL refines anisotropic displacement parameters .

- Tautomerism Analysis : The thione (C=S) and triazole N-H groups are resolved via electron density maps. Hydrogen-bonding networks (e.g., S···H-N interactions) stabilize the thione tautomer, as observed in analogous triazole-thiones .

Q. What computational strategies (e.g., DFT) are suitable for correlating experimental spectroscopic data with electronic structure properties?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311++G(d,p) level. Compare calculated vibrational frequencies (IR) and chemical shifts (NMR) with experimental data to validate the structure .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity. For example, a small gap (<4 eV) suggests potential charge-transfer interactions in biological systems .

- Molecular Electrostatic Potential (MEP) : Map electrostatic surfaces to identify nucleophilic/electrophilic sites, guiding derivatization strategies .

Q. How should researchers address contradictions in bioactivity data across different experimental models?

- Methodological Answer :

- Dose-Response Reproducibility : Replicate assays in triplicate using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Model-Specific Factors : Account for membrane permeability differences (e.g., bacterial vs. mammalian cell membranes) by adjusting lipophilicity via logP calculations .

- Meta-Analysis : Use software like RevMan or R to statistically synthesize data from multiple studies, identifying outliers or confounding variables (e.g., solvent effects in cytotoxicity assays) .

Q. What experimental designs are appropriate for studying the environmental fate of this compound?

- Methodological Answer :

- Degradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 7.4) and monitor degradation kinetics via HPLC-MS. Identify metabolites (e.g., sulfonic acid derivatives) .

- Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity (LC₅₀/EC₅₀) and chronic effects (reproduction inhibition) .

- Adsorption Experiments : Test soil sorption coefficients (Kd) using batch equilibrium methods with varying organic matter content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.